molecular formula C20H17N3O2 B2785122 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358482-09-3

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2785122
M. Wt: 331.375
InChI Key: QUWIGDYLMVGNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to the class of pyrazolo[1,5-a]pyrazines, which are heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Evaluation

One study involved the synthesis of novel 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives through a one-step reaction. Among these, a compound demonstrated selective inhibition against H322 lung cancer cells by inducing apoptosis, suggesting its potential as a therapeutic agent for lung cancer with mutated p53 gene (Lv et al., 2012).

Antimycobacterial Activity

Another research focus has been on the development of compounds with antimicrobial properties. 5-Chloro-N-phenylpyrazine-2-carboxamides, a related class of compounds, have shown significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of pyrazine derivatives in treating tuberculosis and possibly other mycobacterial infections (Zítko et al., 2013).

Synthetic Methodologies

The research has also extended into synthetic methodologies for pyrazolo[1,5-a]pyrazine derivatives. One approach provided a one-pot route for regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as strategic intermediates for the preparation of functional fluorophores. This demonstrates the versatility of pyrazolo[1,5-a]pyrazine scaffolds in the synthesis of compounds with potential applications in fluorescence-based technologies (Castillo et al., 2018).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrazines could involve the synthesis of novel derivatives, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-17-9-5-6-15(12-17)14-22-10-11-23-19(20(22)24)13-18(21-23)16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWIGDYLMVGNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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